molecular formula C25H38O2 B1258544 Penmesterol CAS No. 67-81-2

Penmesterol

Cat. No.: B1258544
CAS No.: 67-81-2
M. Wt: 370.6 g/mol
InChI Key: ZUBDXGHKAAMAAA-RFXJPFPRSA-N
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Description

It is the 3-cyclopentyl enol ether of methyltestosterone . This compound has been used for its anabolic properties and has applications in various fields, including medicine and research.

Preparation Methods

Penmesterol is synthesized through the etherification of 17α-methyltestosterone with cyclopentanol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the enol ether bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Penmesterol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly at the enol ether group.

Scientific Research Applications

Penmesterol has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Penmesterol exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic effects such as increased muscle mass and strength. The molecular targets include various genes involved in protein synthesis and muscle growth .

Comparison with Similar Compounds

Penmesterol is similar to other anabolic-androgenic steroids such as:

This compound’s uniqueness lies in its specific enol ether structure, which influences its pharmacokinetics and biological activity.

Properties

CAS No.

67-81-2

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C25H38O2/c1-23-13-10-19(27-18-6-4-5-7-18)16-17(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h8,16,18,20-22,26H,4-7,9-15H2,1-3H3/t20-,21+,22+,23+,24+,25+/m1/s1

InChI Key

ZUBDXGHKAAMAAA-RFXJPFPRSA-N

Isomeric SMILES

C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)OC5CCCC5

SMILES

CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5

Canonical SMILES

CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5

67-81-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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